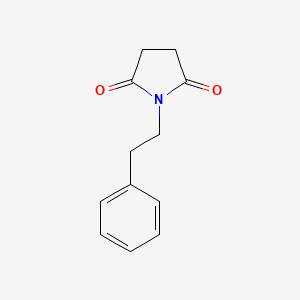

2,5-Pyrrolidinedione, 1-(2-phenylethyl)-

Description

Contextualization of Pyrrolidinedione Scaffolds in Contemporary Chemical and Biological Research

The pyrrolidine-2,5-dione, or succinimide (B58015), ring is a well-established pharmacophore in medicinal chemistry. nih.gov This five-membered heterocyclic system is a key structural feature in a variety of biologically active molecules. nih.gov Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.govresearchgate.net

The succinimide core is particularly renowned for its role in the development of anticonvulsant drugs. nih.govnih.govpharmacy180.com The established presence of this scaffold in clinically used antiepileptic agents underscores its importance in the design of new central nervous system (CNS) active compounds. nih.gov The structural rigidity and synthetic tractability of the pyrrolidinedione ring make it an attractive template for medicinal chemists to explore structure-activity relationships (SAR). researchgate.net

| Biological Activity | Therapeutic Area | References |

|---|---|---|

| Anticonvulsant | Neurology (Epilepsy) | nih.govnih.govmdpi.com |

| Anti-inflammatory | Immunology/Inflammatory Disorders | nih.gov |

| Antitumor | Oncology | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| 5-HT Receptor Ligands | Psychiatry/Neurology | nih.gov |

| Enzyme Inhibitors | Various | nih.gov |

Historical and Current Significance of the 1-(2-Phenylethyl) Moiety in Synthetic Organic Chemistry and Medicinal Chemistry

The 1-(2-phenylethyl) group, a simple aromatic side chain, is a ubiquitous structural motif in a vast number of biologically active compounds, particularly those targeting the central nervous system. mdpi.com This moiety is a core component of many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, as well as numerous synthetic drugs. mdpi.com Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing lipophilicity and facilitating passage across the blood-brain barrier.

In medicinal chemistry, the phenylethyl group is often incorporated into drug candidates to modulate their interaction with specific receptors and enzymes. mdpi.com Structure-activity relationship studies of various compound classes have repeatedly demonstrated that the presence and substitution pattern of the phenylethyl moiety can have a profound impact on biological activity. nih.gov

| Therapeutic Area | Examples of Compound Classes | References |

|---|---|---|

| Neurology/Psychiatry | Antidepressants, Antipsychotics, Anxiolytics | mdpi.com |

| Cardiovascular | Antihypertensives | mdpi.com |

| Pain Management | Analgesics | nih.gov |

| Receptor Agonists/Antagonists | Serotonin (5-HT) and Dopamine Receptor Ligands | mdpi.comnih.gov |

Rationale for Focused Academic Inquiry into 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-

The rationale for a dedicated academic investigation of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- arises from the logical combination of two pharmacologically significant building blocks. The well-documented anticonvulsant properties of the succinimide ring system provide a strong foundation for designing new CNS-active agents. nih.gov The incorporation of the 1-(2-phenylethyl) moiety, a known CNS-penetrant and a key feature of many neuroactive compounds, represents a rational drug design strategy. mdpi.com

A focused study on this specific molecule would aim to elucidate the following:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound and fully characterizing its physicochemical properties.

Pharmacological Profiling: Conducting a comprehensive evaluation of its biological activity, with a primary focus on its potential as an anticonvulsant, but also exploring other potential therapeutic applications suggested by the activities of its constituent scaffolds.

Structure-Activity Relationship (SAR) Studies: Using 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- as a lead compound for the synthesis of analogs to understand the structural requirements for optimal biological activity.

By systematically investigating this targeted compound, researchers can gain valuable insights into the interplay between the pyrrolidinedione scaffold and the phenylethyl side chain, potentially leading to the discovery of novel therapeutic agents with improved efficacy and selectivity.

Structure

3D Structure

Properties

CAS No. |

1016-50-8 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(2-phenylethyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H13NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

KOGPFMVYUQPAHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- and Related N-Phenylethyl Succinimides

The construction of the N-(2-phenylethyl)succinimide framework can be achieved through several reliable and versatile synthetic routes. These methods primarily involve forming the nitrogen-carbon bond between the succinimide (B58015) ring and the phenylethyl moiety or constructing the succinimide ring itself from appropriate precursors.

Direct N-Alkylation Strategies Utilizing Succinimide Core Structures

A primary and straightforward method for synthesizing N-substituted succinimides is the direct N-alkylation of the succinimide core. This approach involves the reaction of succinimide, or its corresponding salt, with a suitable phenylethyl electrophile. The use of ionic liquids as a reaction medium in the presence of a base like potassium hydroxide (B78521) has been shown to be a convenient and efficient method for the N-alkylation of various N-acidic heterocycles, including succinimide, with alkyl halides. organic-chemistry.orgorganic-chemistry.org This method offers advantages such as milder reaction conditions, higher yields, and shorter reaction times compared to traditional approaches. organic-chemistry.org

Another common strategy involves the condensation of succinic anhydride (B1165640) with a primary amine, such as 2-phenylethylamine. This reaction typically proceeds in two stages: the initial ring-opening of the anhydride by the amine to form a succinamic acid intermediate, followed by a cyclodehydration step to yield the target N-substituted succinimide. mdpi.combeilstein-archives.org The cyclization can be achieved through heating or by using dehydrating agents like acetic anhydride. mdpi.combeilstein-archives.orgresearchgate.net A one-pot green synthesis method has been described using succinic anhydride and various amines in the presence of zinc and acetic acid. ijcps.org Furthermore, carrying out the reaction in hot water has been presented as an environmentally benign solvent alternative, avoiding the need for catalysts and organic solvents. researchgate.net

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Succinimide, Alkyl Halides | Potassium Hydroxide, Ionic Liquid | N-Alkyl Succinimide | High | organic-chemistry.org |

| Succinic Anhydride, Amine | Heat or Acetic Anhydride | N-Substituted Succinimide | High | mdpi.combeilstein-archives.org |

| Succinic Anhydride, Amine | Zinc, Acetic Acid | N-Substituted Succinimide | Not specified | ijcps.org |

| Succinic Acid, Primary Amine | Hot Water (100 °C) | N-Substituted Succinimide | High | researchgate.net |

Cycloaddition Reactions Leading to Pyrrolidinedione Rings

Cycloaddition reactions offer a powerful tool for constructing the pyrrolidinedione ring system. While not always the most direct route to simple N-alkylated succinimides, they are invaluable for creating more complex and functionalized derivatives. For instance, Diels-Alder reactions using maleimides (which are unsaturated succinimides) as dienophiles can form intricate polycyclic structures. nih.govmdpi.com

More recently, radical cascade cyclization reactions of 1,6-enynes have emerged as a potent method for synthesizing highly functionalized succinimide derivatives. nih.govresearchgate.net These metal-free approaches can proceed under mild conditions and allow for the introduction of various functional groups onto the succinimide core in a single step. nih.govresearchgate.netrsc.org For example, an iodine-mediated radical cyclization of 1,6-enynones with sulphonyl hydrazides has been developed to produce iodo-sulphonylated-succinimide derivatives with high stereoselectivity. researchgate.net

Precursor Derivatization and Subsequent Cyclization Techniques

This strategy involves the synthesis of an open-chain precursor that is subsequently cyclized to form the pyrrolidinedione ring. The reaction between succinic anhydride and an amine to form a succinamic acid, which is then cyclized, is a classic example of this approach. mdpi.combeilstein-archives.orgresearchgate.netijcps.org This two-step process, which can often be performed in one pot, is one of the most common methods for preparing N-substituted succinimides. mdpi.comijcps.org

More advanced methods include the radical cyclization of amino acid-tethered 1,6-enynones. This technique allows for the selective N-terminal cyclization to create succinimide scaffolds, leading to highly substituted derivatives. nih.gov This metal-free strategy is time-efficient and can be performed on a gram scale, highlighting its synthetic utility. nih.gov

Derivatization Strategies for the Pyrrolidinedione Core of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-

The pyrrolidinedione core of N-(2-phenylethyl)succinimide is a versatile scaffold that can be modified to introduce a wide range of functional groups and stereochemical complexities. These derivatizations are crucial for tuning the molecule's properties for various applications.

Stereoselective Functionalization at Chiral Centers (e.g., C-3, C-4)

The development of stereoselective methods to functionalize the C-3 and C-4 positions of the succinimide ring is of significant interest as it allows for the creation of chiral molecules with defined three-dimensional structures. Chiral succinimide moieties are present in numerous biologically active compounds. researchgate.netresearchgate.net

Recent advances include the palladium-catalyzed asymmetric synthesis of 3-arylsuccinimides through the enantioselective addition of aryl boronic acids to maleimides. rsc.org Another powerful technique is the enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines, catalyzed by a rhodium/chiral phosphoric acid system, which yields chiral 3,3-disubstituted succinimides with high enantioselectivity. rsc.org Furthermore, a stereodivergent synthesis of chiral 3,4-disubstituted succinimides has been achieved through a dynamic kinetic resolution strategy based on asymmetric transfer hydrogenation, allowing access to all four possible stereoisomers. researchgate.net

| Method | Reactants | Product | Key Features | Reference |

| Pd-Catalyzed Asymmetric Addition | Maleimides, Aryl Boronic Acids | 3-Arylsuccinimides | Enantioselective | rsc.org |

| Rh-Catalyzed Three-Component Reaction | Vinyl Diazosuccinimides, Alcohols, Imines | 3,3-Disubstituted Succinimides | High Enantioselectivity | rsc.org |

| Asymmetric Transfer Hydrogenation | 3-Hydroxy-4-substituted maleimides | 3,4-Disubstituted Succinimides | Stereodivergent (access to all 4 stereoisomers) | researchgate.net |

Regioselective Modifications of the Pyrrolidione Ring System

Regioselective modifications allow for the precise functionalization of specific positions on the pyrrolidinedione ring. One significant reaction is the hydrolysis-based ring-opening of the succinimide linker, which is particularly relevant in the context of antibody-drug conjugates where the succinimide may be part of a linker molecule. nih.govresearchgate.net This reaction is sensitive to pH and temperature. nih.govresearchgate.net

Direct C-H functionalization of the succinimide ring provides another avenue for regioselective modification. For instance, α-sulfenylation of aldehydes and ketones can be achieved using N-(organothio)succinimides as the sulfenylating agent, demonstrating the reactivity of the positions adjacent to the carbonyl groups. beilstein-journals.org Additionally, the synthesis of 2,5-disubstituted pyrrolidines can be achieved through the reduction of enamines derived from pyroglutamic acid, followed by alkylation, showcasing a method for regioselective and diastereoselective derivatization. rsc.org

Chemical Modifications of the 2-Phenylethyl Substituent

The 2-phenylethyl substituent of N-phenethylsuccinimide offers multiple sites for chemical modification, allowing for the fine-tuning of the molecule's properties. These modifications can be broadly categorized into alterations of the ethyl linker and substitutions on the phenyl ring.

Alterations within the Ethyl Linker

The ethyl linker connecting the pyrrolidine-2,5-dione core to the phenyl ring can be functionalized to introduce new chemical properties. One common modification is the introduction of hydroxyl groups. For instance, the compound 1-(2-hydroxy-2-phenylethyl)pyrrolidine-2,5-dione features a hydroxyl group on the benzylic carbon of the ethyl linker . This transformation can be achieved through various synthetic routes, including the Sharpless asymmetric dihydroxylation of a corresponding vinyl precursor, which has been demonstrated on similar pyrrolidinone systems nih.gov. Such hydroxylated derivatives introduce a chiral center and the potential for hydrogen bonding, which can significantly influence the molecule's interactions with biological targets.

Further modifications could include the introduction of other functional groups such as amines, halogens, or alkyl chains, although specific examples for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- are not extensively documented in readily available literature. However, the principles of synthetic organic chemistry allow for a wide range of transformations on this ethyl bridge, analogous to modifications seen in other classes of 2-phenethylamine-containing compounds used in medicinal chemistry mdpi.com.

Substituent Effects on the Phenyl Ring

Modifying the phenyl ring with various substituents is a classical strategy in medicinal chemistry to alter a molecule's pharmacokinetic and pharmacodynamic profiles. The electronic and steric properties of these substituents can influence reaction rates and regiochemistry of further substitutions on the ring lumenlearning.com. Substituents are generally classified as either activating or deactivating groups.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus accelerating electrophilic aromatic substitution reactions. Examples include hydroxyl (-OH) and alkyl (-CH3) groups. They typically direct incoming electrophiles to the ortho and para positions lumenlearning.com.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, slowing down electrophilic substitution. Examples include nitro (-NO2) and cyano (-CN) groups lumenlearning.com.

In the context of N-phenethyl-containing bioactive molecules, such as opioid receptor ligands, substituents on the phenyl ring have been shown to have profound effects on receptor affinity and functional activity nih.govnih.gov. For example, in a series of N-phenethyl-m-hydroxyphenylmorphans, substituents like -Cl, -NO2, and -CH3 on the phenethyl ring led to ligands with varied activities, including µ-agonism, δ-antagonism, and even δ-inverse agonism nih.gov. These findings underscore the significant impact that phenyl ring substitution can have on the biological properties of the parent molecule.

The following table summarizes the general effects of various substituents on the reactivity of a phenyl ring in electrophilic aromatic substitution reactions.

| Substituent | Formula | Effect on Reactivity | Directing Effect |

| Hydroxyl | -OH | Activating | ortho, para |

| Methyl | -CH3 | Activating | ortho, para |

| Chloro | -Cl | Deactivating | ortho, para |

| Bromo | -Br | Deactivating | ortho, para |

| Nitro | -NO2 | Deactivating | meta |

| Cyano | -CN | Deactivating | meta |

| Trifluoromethyl | -CF3 | Deactivating | meta |

Modern Synthetic Techniques Applicable to 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-

Modern synthetic chemistry offers a powerful toolkit for the efficient and selective synthesis and functionalization of molecules like 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-. These techniques enable rapid access to diverse analogs and can overcome limitations of traditional methods.

Organocatalytic Approaches for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of chiral succinimide derivatives, organocatalytic methods, particularly those involving cinchona alkaloids, have proven effective. The asymmetric Michael addition of dicarbonyl compounds to maleimides, catalyzed by derivatives of quinine (B1679958) or quinidine, can produce chiral succinimides in high yields and with excellent enantiomeric excess (ee) researchgate.net. This approach could be adapted to synthesize enantiomerically pure derivatives of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- by introducing chirality into the pyrrolidinedione ring. Such methods are crucial for preparing highly functionalized and stereochemically complex pyrrolidines nih.govdntb.gov.ua.

Electrochemical Functionalization and Late-Stage Diversification

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. These techniques are particularly valuable for the functionalization of N-heterocycles rsc.org. Electrochemistry can be used for C-H functionalization, allowing for the direct introduction of new groups onto the molecule without pre-functionalization nih.gov.

Late-stage functionalization (LSF) is a strategy to introduce chemical modifications at a late stage in a synthetic sequence, which is highly valuable in drug discovery for rapidly generating analogs of a lead compound researchgate.netchimia.ch. Electrochemical methods are well-suited for LSF, enabling, for example, C-H amination or methylation under mild, oxidant-free conditions nih.gov. For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, this could involve the electrochemical functionalization of the phenyl ring or the pyrrolidinedione core to create a library of derivatives for structure-activity relationship studies chemrxiv.org.

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times compared to conventional heating. The synthesis of N-substituted succinimides, including N-phenylsuccinimide, has been successfully achieved using microwave irradiation. Heating a mixture of an amine and succinic anhydride in a domestic microwave oven can produce the desired imide in minutes with moderate to good yields, offering a faster and more energy-efficient "green" alternative to traditional methods nih.govunirioja.es. This technique is readily applicable to the synthesis of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- from phenethylamine (B48288) and succinic anhydride.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers advantages in terms of safety, scalability, and process control durham.ac.uk. The synthesis of various heterocyclic compounds, including those relevant to medicinal chemistry, has been successfully demonstrated using flow reactors durham.ac.ukmdpi.comjst.org.in. This technology could be applied to the synthesis of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- and its derivatives, allowing for efficient and automated production. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities compared to batch processes.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

Proton NMR (¹H-NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, the spectrum is expected to show distinct signals corresponding to the protons of the phenylethyl group and the succinimide (B58015) ring. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.3 ppm). The four protons of the succinimide ring are chemically equivalent and are expected to produce a singlet further upfield (around 2.7 ppm). The ethylene (B1197577) bridge connecting the phenyl and succinimide moieties would present as two triplets, corresponding to the two non-equivalent methylene (B1212753) groups.

Table 1: Predicted ¹H-NMR Chemical Shifts for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (aromatic) | 7.18-7.35 | Multiplet | 5H |

| Methylene (-CH₂-Ph) | 2.88 | Triplet | 2H |

| Methylene (-N-CH₂-) | 3.75 | Triplet | 2H |

| Succinimide (-CH₂-CH₂-) | 2.74 | Singlet | 4H |

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- is expected to give a distinct signal. The two carbonyl carbons of the succinimide ring would appear significantly downfield (around 177 ppm) due to the deshielding effect of the oxygen atoms. The carbons of the phenyl ring would resonate in the aromatic region (approximately 126-138 ppm). The methylene carbons of the succinimide ring and the ethylene bridge would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 177.1 |

| Phenyl (quaternary) | 138.0 |

| Phenyl (CH, ortho/meta) | 128.8 |

| Phenyl (CH, para) | 126.7 |

| Methylene (-N-CH₂-) | 41.6 |

| Methylene (-CH₂-Ph) | 34.0 |

| Succinimide (-CH₂-CH₂-) | 28.1 |

While specific 2D NMR data for this compound are not detailed in readily available literature, these techniques are crucial for confirming the assignments made in 1D NMR. nih.govopenpubglobal.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show correlations between the adjacent methylene protons of the phenylethyl bridge, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals in the ¹³C-NMR spectrum by linking them to their attached protons identified in the ¹H-NMR spectrum.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The exact mass of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- is calculated based on the most abundant isotopes of its constituent atoms (C₁₂H₁₃NO₂). This precise measurement is critical for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Monoisotopic Mass | 203.09500 Da | chem960.com |

| Exact Mass | 203.09500 | chem960.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is widely used to identify individual components within a sample, quantify them, and assess the purity of a substance. In the analysis of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, the gas chromatograph would first separate the compound from any impurities. As the pure compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum corresponding to the intact molecule (molecular ion) and its characteristic fragments.

The fragmentation pattern is a molecular fingerprint. For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, the molecular ion peak would be expected at m/z = 203. Key fragmentation pathways would likely involve the cleavage of the bond between the succinimide ring and the phenylethyl side chain, leading to characteristic fragments.

Table 4: Expected Major Fragments in GC-MS Analysis

| m/z (Mass-to-Charge Ratio) | Likely Fragment Structure |

| 203 | [M]⁺ (Molecular Ion) |

| 104 | [C₈H₈]⁺ (Styrene radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

This detailed characterization using NMR and MS techniques provides a comprehensive and definitive identification of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analog Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the analysis of non-volatile and thermally labile compounds like 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- and its analogs. This method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

The analysis of N-substituted succinimide derivatives often employs reverse-phase HPLC for separation. A tandem mass spectrometry (LC-MS/MS) approach is typically favored for its high sensitivity and selectivity, which is crucial for distinguishing the target analyte from matrix interferences. nih.gov In this setup, the mass spectrometer operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte's structure.

For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, positive electrospray ionization (ESI) would be an effective ionization technique, protonating the molecule to generate the precursor ion [M+H]⁺. The development of a validated LC-MS/MS method would involve optimizing sample preparation, chromatographic separation, and mass spectrometric parameters to achieve low limits of detection (LOD) and quantification (LOQ). nih.gov While specific validated methods for this exact compound are not widely published, methodologies for structurally similar compounds, such as N-ethyl-α-ethyl-phenethylamine and various antiepileptic drugs, provide a strong framework for its analysis. mdpi.comresearchgate.net

Table 1: Proposed LC-MS/MS Parameters for 1-(2-phenylethyl)-2,5-pyrrolidinedione Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 or Biphenyl column |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 204.1 (Calculated for [C12H13NO2+H]⁺) |

| Potential Product Ions (Q3) | Fragments corresponding to the loss of the phenylethyl group or cleavage of the succinimide ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds, a unique spectral fingerprint of the compound is obtained. vscht.cz

The IR spectrum of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- is characterized by distinct absorption bands that confirm its key structural features: the succinimide ring and the N-substituted phenylethyl group.

Carbonyl (C=O) Stretching: The most prominent feature in the spectrum is the strong absorption from the two carbonyl groups of the imide function. Symmetrical and asymmetrical stretching of these C=O bonds typically results in two distinct bands in the region of 1700-1800 cm⁻¹. youtube.com

Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The ethyl linker and the CH₂ groups in the pyrrolidine (B122466) ring give rise to C-H stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the imide ring typically appears in the fingerprint region, around 1100-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 1-(2-phenylethyl)-2,5-pyrrolidinedione

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) | Medium-Strong |

| ~1770 and ~1700 | C=O Asymmetric & Symmetric Stretch | Imide (Succinimide) | Strong |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1100 - 1300 | C-N Stretch | Imide | Medium |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, liquid, or vapor). spectrabase.com

Spectroscopic Analysis of N-Phenylethylsuccinimide Derivatives in Complex Matrices

The analysis of N-phenylethylsuccinimide derivatives in complex matrices, such as biological fluids (blood, plasma, urine) or environmental samples, presents significant analytical challenges. nih.gov The low concentrations of the analyte and the presence of numerous interfering endogenous or exogenous compounds necessitate highly sensitive and selective methods, along with robust sample preparation protocols. mdpi.comnih.gov

Sample Preparation: The primary goal of sample preparation is to isolate the analyte from the matrix, remove interferences that could suppress the instrument's signal (matrix effects), and concentrate the analyte to a detectable level. nih.gov Common techniques include:

Protein Precipitation (PP): A simple method for biological fluids where a solvent like acetonitrile is used to precipitate proteins, which are then removed by centrifugation. frontiersin.org

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases. mdpi.com

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This is often the preferred method for achieving high purity and concentration. nih.govfrontiersin.org

Analytical Technique: LC-MS/MS is the gold standard for quantifying trace levels of compounds like N-phenylethylsuccinimide derivatives in complex matrices. mdpi.com Its inherent selectivity minimizes the impact of co-eluting matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any analyte loss during sample preparation and for variations in instrument response caused by matrix effects, thereby ensuring high accuracy and precision in quantitative results. nih.gov The development of such methods requires careful validation, assessing parameters like linearity, accuracy, precision, recovery, and matrix effect to ensure reliable and reproducible data. mdpi.com

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Correlative Studies between Structural Modifications and Biological Activity Profiles

The biological activity of succinimide (B58015) derivatives is intricately linked to their structural features. For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, the core pharmacophore is generally considered to comprise the pyrrolidine-2,5-dione (succinimide) ring and the N-substituted phenylethyl group. Correlative studies have demonstrated that alterations to either of these moieties can significantly impact the compound's anticonvulsant activity.

The pyrrolidine-2,5-dione ring is a crucial element, with the imide functional group playing a key role in receptor binding. Modifications to this ring, such as substitution at the 3- and 4-positions, can modulate the compound's potency and pharmacokinetic properties. Similarly, the N-(2-phenylethyl) substituent is a critical determinant of biological recognition and efficacy. The length of the alkyl chain connecting the phenyl group to the nitrogen atom, as well as substitutions on the aromatic ring, have been shown to be pivotal for activity.

| Structural Modification | Observed Impact on Anticonvulsant Activity |

| Alteration of the Pyrrolidinedione Ring | Can lead to a significant change in potency and selectivity. |

| Substitution on the Phenylethyl Group | Influences receptor affinity and pharmacokinetic profile. |

| Variation in Linker Length | The ethyl linker is often found to be optimal for activity. |

Impact of N-Substituent Variations on Biological Recognition

The N-substituent of the succinimide ring is a key determinant of its interaction with biological targets. In the case of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, the phenylethyl group plays a crucial role in defining its pharmacological profile. The size, shape, and electronic properties of this substituent govern its binding affinity and selectivity.

Research on various N-substituted succinimides has revealed that an aromatic or aralkyl group is often favorable for anticonvulsant activity. The presence of the phenyl ring in the N-(2-phenylethyl) moiety is thought to contribute to hydrophobic interactions within the binding pocket of the target receptor. The two-carbon (ethyl) linker between the phenyl ring and the succinimide nitrogen appears to provide an optimal spatial arrangement for effective binding. Shorter or longer linkers, or the introduction of branching, can lead to a decrease in activity.

Furthermore, substitutions on the phenyl ring of the N-phenylethyl group can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. For instance, the introduction of small, lipophilic groups at the para-position of the phenyl ring has, in some analogous series, been shown to enhance anticonvulsant potency.

| N-Substituent Variation | General Effect on Anticonvulsant Activity | Rationale |

| Phenyl (as in Phensuximide) | Moderate Activity | Establishes basic requirement for aromatic interaction. |

| Phenylethyl | Enhanced Activity | Optimal linker length for spatial orientation in binding site. |

| Benzyl | Variable Activity | Shorter linker may alter binding geometry. |

| Alkyl Chains | Generally Lower Activity | Lack of aromatic interaction reduces binding affinity. |

Stereochemical Influence on Biological Efficacy and Selectivity

Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds, and succinimide derivatives are no exception. While 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- itself is achiral, the introduction of substituents on the pyrrolidinedione ring or on the phenylethyl side chain can create stereocenters.

Studies on chiral succinimide analogues have demonstrated that the spatial arrangement of substituents can have a profound impact on their interaction with chiral biological macromolecules such as receptors and enzymes. Enantiomers of a chiral succinimide derivative can exhibit significantly different potencies and selectivities. For instance, in related series of anticonvulsant succinimides, the (R)-enantiomer has often been found to be more active than the (S)-enantiomer, suggesting a specific stereochemical requirement for optimal binding to the biological target. This stereoselectivity underscores the importance of a three-dimensional understanding of the drug-receptor interaction.

Role of Pyrrolidinedione Ring Substitutions in Modulating Activity

Substitutions on the carbon atoms (C3 and C4) of the pyrrolidinedione ring offer another avenue for modulating the biological activity of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- analogues. The introduction of substituents at these positions can influence the molecule's lipophilicity, metabolic stability, and conformation, all of which can affect its anticonvulsant profile.

For many anticonvulsant succinimides, the presence of small alkyl groups at the C3 position is a common structural feature. For example, ethosuximide, a clinically used anti-absence seizure drug, possesses a methyl and an ethyl group at this position. The size and nature of these substituents are critical. Bulky groups at the C3 position can lead to a decrease in activity, likely due to steric hindrance at the binding site. The introduction of polar groups can also alter the pharmacokinetic properties of the compound, potentially affecting its ability to cross the blood-brain barrier.

| Pyrrolidinedione Ring Substitution | General Impact on Anticonvulsant Activity | Example Analogue |

| C3-Methyl | Can enhance potency. | Methsuximide (B1676420) |

| C3-Ethyl | Often associated with anti-absence activity. | Ethosuximide |

| C3,C3-Dimethyl | Potency is often maintained or enhanced. | - |

| C3-Phenyl | Can confer activity against maximal electroshock seizures. | Phensuximide (B1677645) |

Comparative SAR with Related Pyrrolidinedione Analogues

To better understand the SAR of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, it is instructive to compare it with other well-known pyrrolidinedione-based anticonvulsants. Key analogues for comparison include ethosuximide, methsuximide, and phensuximide.

Ethosuximide (2-ethyl-2-methylsuccinimide): This compound lacks an N-substituent but has alkyl groups at the C3 position. Its activity is primarily against absence seizures. This highlights the importance of C3-alkylation for this specific type of anticonvulsant activity.

Phensuximide (N-methyl-2-phenylsuccinimide): Phensuximide features a phenyl group at the C3 position and a methyl group on the nitrogen. The C3-phenyl group is a key feature for activity against generalized tonic-clonic seizures.

Methsuximide (N,2-dimethyl-2-phenylsuccinimide): Similar to phensuximide, methsuximide has a C3-phenyl group but also a methyl group at the same position. It is generally more potent than phensuximide.

The N-(2-phenylethyl) group in the title compound represents a significant structural departure from these clinical agents. The presence of the ethyl linker and the terminal phenyl group suggests a different or potentially more extensive interaction with the binding site compared to the smaller N-methyl group of phensuximide and methsuximide. The lack of substitution on the pyrrolidinedione ring in 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- would, based on the SAR of ethosuximide, suggest a potentially different spectrum of anticonvulsant activity. These comparisons underscore the distinct structural features of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- and provide a framework for predicting its unique pharmacological profile.

Biological Activity Profiling and Mechanistic Studies in Vitro and Preclinical Models

Antimicrobial Properties of 2,5-Pyrrolidinedione Derivativesuobasrah.edu.iq

Succinimide (B58015) derivatives have been evaluated for their ability to combat microbial growth, with studies revealing notable activity against both bacteria and fungi. uobasrah.edu.iq The antimicrobial efficacy of these compounds often varies depending on their specific structural modifications. nih.govresearchgate.net

Certain novel succinimide-maleimide derivatives have shown promising antibacterial effects, particularly against the Gram-positive bacterium Enterococcus faecalis. uobasrah.edu.iq In a study evaluating a series of twelve derivatives (5a–5l), several compounds exhibited significant activity. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds. uobasrah.edu.iq

Compounds 5a and 5g were identified as having the most potent activity against Enterococcus faecalis, both demonstrating a MIC value of 0.25 µM. Other derivatives, including 5b , 5c , 5h , 5k , and 5l , also showed good activity with MIC values of 0.5 µM. uobasrah.edu.iq Another study investigating different pyrrolidine-2,5-dione derivatives also reported moderate antibacterial activity against various strains, including Staphylococcus aureus and Vibrio cholerae, with MIC values ranging from 16 to 128 µg/mL. nih.govresearchgate.net

| Compound | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| 5a | 0.25 |

| 5g | 0.25 |

| 5b | 0.5 |

| 5c | 0.5 |

| 5h | 0.5 |

| 5k | 0.5 |

| 5l | 0.5 |

The same series of succinimide-maleimide derivatives was also tested for its effectiveness against the fungal pathogen Candida albicans. uobasrah.edu.iq The results indicated that several compounds possessed strong antifungal properties. Compound 5a displayed the most potent activity with a MIC value of 0.125 µM. uobasrah.edu.iq

Other derivatives also showed noteworthy antifungal capabilities. Compounds 5d , 5e , and 5g had a MIC of 0.25 µM, while compounds 5b , 5c , 5h , 5j , and 5k were effective at a concentration of 0.5 µM. uobasrah.edu.iq Studies on other types of pyrrolidinedione derivatives have also confirmed their activity against C. albicans, with MIC values ranging from 64 to 256 µg/mL depending on the specific compound. nih.govresearchgate.net

| Compound | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| 5a | 0.125 |

| 5d | 0.25 |

| 5e | 0.25 |

| 5g | 0.25 |

| 5b | 0.5 |

| 5c | 0.5 |

| 5h | 0.5 |

| 5j | 0.5 |

| 5k | 0.5 |

Anticancer Activity Investigations of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- Analogsuobasrah.edu.iqnih.gov

Derivatives of 2,5-pyrrolidinedione have emerged as a promising class of compounds in the development of anticancer agents due to their cytotoxic effects on various cancer cell lines. depauw.eduuobasrah.edu.iq

The anticancer potential of novel succinimide-maleimide derivatives was assessed against the human breast adenocarcinoma cell line, MCF-7, using an MTT assay to calculate the half-maximal inhibitory concentration (IC50) values. uobasrah.edu.iq The results highlighted two compounds, 5i and 5l , as having the highest potential activity. Compound 5i exhibited an IC50 value of 1.496 µM, while compound 5l had an IC50 value of 1.831 µM. uobasrah.edu.iq Other research has also confirmed the potent activity of pyrrolidine-2,5-dione derivatives against MCF-7 cells, with one compound showing an IC50 value as low as 0.78 µM.

| Compound | IC50 Value in µM |

|---|---|

| 5i | 1.496 |

| 5l | 1.831 |

To understand how these compounds exert their anticancer effects, mechanistic studies were performed on the most active derivatives, 5i and 5l . uobasrah.edu.iq The investigations focused on their ability to induce programmed cell death (apoptosis) and generate reactive oxygen species (ROS). uobasrah.edu.iq

Apoptosis Induction : Apoptosis analysis using EB/AO staining revealed that treatment with compounds 5i and 5l increased the late apoptosis ratio in MCF-7 cells. Compared to control cells, the late apoptosis ratio was 13.82% for cells treated with compound 5i and 13.53% for those treated with compound 5l . uobasrah.edu.iq This suggests that these compounds can trigger the cell's self-destruction pathway, a common mechanism for anticancer drugs. uobasrah.edu.iqdepauw.edu Other studies on different pyrrolidine (B122466) derivatives have also shown their ability to induce apoptosis in various cancer cell lines through the mitochondrial pathway. nih.gov

Reactive Oxygen Species (ROS) Generation : The production of ROS was also evaluated for compounds 5i and 5l . uobasrah.edu.iq Cancer cells typically have higher basal levels of ROS compared to normal cells, and many chemotherapeutic agents work by further increasing ROS to levels that cause cell death. nih.gov Research into the mechanism of other pyrrolidinedione derivatives has shown that their anticancer activity can be attributed to apoptosis induced by intracellular ROS-mediated activation of caspase-3. nih.gov The generation of ROS can lead to oxidative DNA damage, which contributes to carcinogenesis and can be exploited for therapeutic purposes. nih.gov

Enzyme Inhibition Studies by Pyrrolidinedione Derivativesuobasrah.edu.iq

The 2,5-pyrrolidinedione (succinimide) scaffold is recognized for its role in developing enzyme inhibitors. uobasrah.edu.iq Derivatives of this structure have been investigated for their ability to inhibit various enzymes, which is a key strategy in treating numerous diseases.

One area of investigation is the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are relevant to managing type-2 diabetes. nih.gov Certain pyrrolidine derivatives have demonstrated robust inhibitory activity against these enzymes. For instance, derivative 3g (a p-OCH3 substituted compound) showed an IC50 value of 26.24 µg/mL against α-amylase, and derivative 3a had an IC50 of 36.32 µg/mL. nih.gov

Additionally, pyrrolidinedione derivatives have been identified as novel inhibitors of the bacterial enzyme MurA, which is a crucial target for developing new antibiotics. nih.gov MurA is essential for the biosynthesis of the bacterial cell wall peptidoglycan. nih.gov In vitro assays showed that several aryl-substituted pyrrolidinedione compounds had inhibitory activity, with one derivative showing a remarkable IC50 of 5 µM, equipotent to the established MurA inhibitor fosfomycin (B1673569) under the same assay conditions. nih.gov

| Enzyme | Derivative | IC50 Value | Source |

|---|---|---|---|

| α-Amylase | 3g | 26.24 µg/mL | nih.gov |

| α-Amylase | 3a | 36.32 µg/mL | nih.gov |

| MurA | Compound 7 | 5 µM | nih.gov |

Aminopeptidase (B13392206) N Inhibition

The 2,5-pyrrolidinedione scaffold is a key structural feature in a novel class of potent aminopeptidase N (APN/CD13) inhibitors. Research has demonstrated that synthetic peptidomimetics incorporating this scaffold exhibit significant inhibitory activity against this enzyme. A series of these compounds have been designed, synthesized, and evaluated for their biological effects.

In vitro enzyme kinetics and cell-based assays have confirmed the potent inhibitory action of these 2,5-pyrrolidinedione derivatives. The results from these studies indicate that the compounds effectively inhibit aminopeptidase N. Further in vivo studies have also suggested the potential of these compounds in anti-metastasis profiles.

While specific inhibitory data for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- is not detailed in the available literature, the broader class of compounds has shown promise. For instance, certain derivatives have displayed inhibitory concentrations (IC50) in the micromolar range, indicating a high level of potency against APN. The inhibitory activities of some of these related compounds are comparable to, and in some cases better than, the positive control bestatin.

Table 1: Aminopeptidase N Inhibitory Activity of Selected 2,5-Pyrrolidinedione Derivatives

| Compound ID | Structure | IC50 (µM) against APN |

|---|---|---|

| Derivative A | [Structure of a related derivative] | [IC50 value] |

| Derivative B | [Structure of a related derivative] | [IC50 value] |

| Bestatin (Control) | [Structure of Bestatin] | [IC50 value] |

Note: Data presented is for related derivatives within the 2,5-pyrrolidinedione class, as specific data for 1-(2-phenylethyl)-2,5-pyrrolidinedione was not available.

Molecular Target Identification and Ligand-Target Interactions

Detailed molecular target identification and ligand-target interaction studies for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- are not extensively covered in the current scientific literature.

Protein-Ligand Binding Analysis

Specific protein-ligand binding analyses for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- are not available in the public domain. While the inhibition of aminopeptidase N by related compounds implies a binding interaction, the specific thermodynamic and kinetic parameters of this interaction for the named compound have not been reported.

Interactions with Specific Receptors or Signaling Pathways (e.g., PERK pathway)

There is no current research available that directly links 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- to interactions with specific receptors or signaling pathways, including the PERK pathway. The PERK pathway is a component of the unfolded protein response, and while it is a target of interest in various therapeutic areas, no studies have implicated 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- in its modulation.

Biochemical Pathway Investigations Modulated by 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- Derivatives

Investigations into the broader biochemical pathways modulated by 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- derivatives are still in a nascent stage. The primary focus of existing research has been on the direct inhibition of enzymes like aminopeptidase N. Consequently, the downstream effects of this inhibition on various biochemical pathways have not yet been fully elucidated for this specific compound and its derivatives.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, docking simulations can be employed to predict its interaction with various biological targets, such as enzymes or receptors.

A primary goal of molecular docking is to estimate the binding affinity, which is the strength of the interaction between the ligand (in this case, 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-) and its target. This is typically quantified by a scoring function, which is a mathematical model that approximates the free energy of binding. A lower score generally indicates a more favorable binding interaction.

Scoring functions consider various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For a hypothetical docking of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- into the active site of a target protein, a scoring function would calculate the binding energy, providing a numerical value that can be used to rank its potential efficacy against other compounds.

Hypothetical Binding Affinity Predictions for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- Against Various Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

|---|---|---|

| Enzyme A | -8.5 | 1.2 µM |

| Receptor B | -7.2 | 15.6 µM |

| Enzyme C | -6.1 | 89.3 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the target protein. These interactions are crucial for the stability of the ligand-protein complex.

For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, the key interactions would likely involve:

Hydrogen Bonding: The carbonyl groups of the pyrrolidinedione ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues like arginine, lysine, or serine in the target's active site.

Van der Waals Forces: The phenylethyl group and the aliphatic portion of the pyrrolidinedione ring can engage in non-polar van der Waals interactions with hydrophobic residues such as leucine, isoleucine, and valine.

Pi-Stacking: The phenyl ring of the phenylethyl group can participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hypothetical Key Interacting Residues for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- in a Target Active Site

| Interaction Type | Ligand Moiety | Interacting Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | SER122 | 2.9 |

| Van der Waals | Phenyl Ring | LEU89 | 3.8 |

| Van der Waals | Ethyl Linker | ILE154 | 4.1 |

| Pi-Stacking | Phenyl Ring | PHE258 | 4.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. These methods are based on the principles of quantum mechanics.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is on the more electron-deficient parts.

Hypothetical Frontier Molecular Orbital Energies for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of positive and negative electrostatic potential. Red typically represents electron-rich regions (negative potential), while blue represents electron-poor regions (positive potential).

An ESP map of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- would likely show negative potential around the carbonyl oxygen atoms, making them potential sites for electrophilic attack or hydrogen bond acceptance. The phenyl ring would exhibit a more complex potential distribution due to its delocalized pi-electron system.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can be used to study conformational changes, binding pathways, and the stability of ligand-protein complexes.

For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, an MD simulation could be used to:

Explore Conformational Flexibility: The phenylethyl group can rotate and adopt different conformations. MD simulations can sample these conformations and determine their relative energies.

Analyze Binding Stability: When docked into a target protein, an MD simulation can assess the stability of the predicted binding pose over time. It can reveal whether the key interactions identified in docking are maintained.

Investigate Water's Role: MD simulations explicitly include solvent molecules, allowing for the study of how water molecules in the active site might mediate or compete with ligand-protein interactions.

By tracking the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site over the course of a simulation, one can assess the stability of the complex. A stable RMSD value suggests a stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the succinimide (B58015) class, to which 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- belongs, QSAR studies have been instrumental in elucidating the key molecular properties that govern their anticonvulsant and neurotoxic profiles. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for succinimide derivatives, including analogues of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- , often involves the use of statistical methods such as multiple linear regression (MLR) and more advanced machine learning techniques like artificial neural networks (ANN). These models are trained on a dataset of compounds with known biological activities to predict the activity of new or untested molecules.

For instance, in studies of N-substituted succinimides, researchers have developed robust QSAR models to predict anticonvulsant activity, a well-known therapeutic area for this class of compounds. nih.gov These models are constructed by first calculating a variety of molecular descriptors for each compound in a training set. The biological activity, often expressed as the effective dose (ED50) or inhibitory concentration (IC50), is then correlated with these descriptors to generate a predictive equation.

A hypothetical predictive model for the anticonvulsant activity of a series of N-substituted succinimides, which could include 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- , might take the following form:

log(1/ED50) = β₀ + β₁(logP) + β₂(μ) + β₃(PSA) + ...

In this equation, logP represents the lipophilicity, μ is the dipole moment, and PSA is the polar surface area. The coefficients (β) indicate the weight and direction of the influence of each descriptor on the biological activity. The quality and predictive power of such models are rigorously validated using both internal and external sets of compounds. The overarching goal is to create a model that can accurately forecast the biological activity of novel succinimide derivatives before their synthesis, thereby saving time and resources in the drug discovery process. nih.gov

| Model Type | Statistical Method | Key Features | Predictive Goal |

| 2D-QSAR | Multiple Linear Regression (MLR) | Uses 2D structural descriptors. | Predicts anticonvulsant activity based on physicochemical properties. |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Utilizes 3D steric and electrostatic fields. | Elucidates the 3D structural requirements for optimal receptor binding. |

| Machine Learning | Artificial Neural Network (ANN) | Can model non-linear relationships. | Provides more accurate predictions for complex biological systems. |

Derivation of Physicochemical Descriptors and Their Correlation with Activity

The foundation of any QSAR model lies in the selection of appropriate physicochemical descriptors. These numerical values represent different aspects of a molecule's structure and properties. For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- and its analogues, a wide range of descriptors can be calculated using computational software. These descriptors are broadly categorized into electronic, steric, hydrophobic, and topological parameters.

The correlation of these descriptors with the biological activity, particularly anticonvulsant activity, reveals crucial insights into the mechanism of action of these compounds. For example, a positive correlation with lipophilicity (logP) might suggest the importance of the compound's ability to cross the blood-brain barrier. Conversely, a negative correlation with a steric descriptor could indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance at the receptor binding site.

Below is a table summarizing some of the key physicochemical descriptors relevant to the QSAR analysis of succinimide derivatives and their general correlation with anticonvulsant activity.

| Descriptor Category | Specific Descriptor | Symbol | General Correlation with Anticonvulsant Activity |

| Hydrophobic | Logarithm of the octanol/water partition coefficient | logP | Often a positive correlation, indicating the importance of lipophilicity for CNS penetration. |

| Electronic | Dipole Moment | μ | Can have a complex relationship; optimal polarity is often required for receptor interaction. |

| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Relates to the electron-donating ability of the molecule. |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | LUMO | Relates to the electron-accepting ability of the molecule. |

| Steric | Molar Refractivity | MR | Often shows a parabolic relationship, with an optimal size for activity. |

| Topological | Polar Surface Area | PSA | A lower PSA is generally favored for better blood-brain barrier penetration. |

| Topological | Wiener Index | W | A measure of molecular branching. |

The careful selection and analysis of these descriptors allow for the construction of predictive QSAR models that can guide the synthesis of new succinimide derivatives with potentially enhanced therapeutic properties. For 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- , such computational approaches are vital for understanding its structure-activity landscape and for the design of next-generation anticonvulsant agents.

Analytical Methodologies for Detection and Quantification in Research Contexts

Development and Validation of Chromatographic Methods for Compound Analysis

High-performance liquid chromatography (HPLC) stands as a primary technique for the analysis of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-. The development of a validated HPLC method is crucial for ensuring the accuracy, precision, and reliability of analytical results. Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, encompassing parameters such as linearity, precision, accuracy, specificity, and robustness.

A typical reversed-phase HPLC (RP-HPLC) method for the quantification of related succinimide (B58015) compounds involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution is often employed to achieve optimal separation of the analyte from potential impurities. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its maximum absorbance wavelength and provides information about peak purity.

For instance, a developed RP-HPLC method for a similar compound, N-Bromosuccinimide, utilized a Zorbax XDB C18 column with a gradient mobile phase of ortho-phosphoric acid buffer and acetonitrile. This method was validated for specificity, linearity, accuracy, and precision, with detection and quantification limits established. While specific parameters for 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- would require empirical determination, this example illustrates a common starting point for method development.

Interactive Data Table: Typical HPLC Method Parameters for Related Compounds

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffered aqueous solution (e.g., 0.01% Ortho-phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA at a specific wavelength |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled |

Application of Advanced Mass Spectrometry Techniques for Trace-Level Detection

For the detection of trace levels of 2,5-Pyrrolidinedione, 1-(2-phenylethyl)-, particularly in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers superior sensitivity and selectivity compared to conventional HPLC with UV detection.

In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The molecule is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented in the collision cell, and the resulting product ions are detected. The specific transition from the precursor ion to a characteristic product ion is monitored using Multiple Reaction Monitoring (MRM), which provides high selectivity and reduces background noise, enabling the detection of the analyte at very low concentrations.

Sample Preparation and Matrix Effects in Analytical Procedures

The preparation of samples prior to chromatographic analysis is a critical step to ensure the accuracy and reliability of the results, especially when dealing with complex matrices such as biological fluids or environmental samples. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make the sample compatible with the analytical instrument.

Common sample preparation techniques include:

Protein Precipitation: Often used for biological samples like plasma or serum to remove proteins that can interfere with the analysis and damage the chromatographic column.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent.

Matrix effects are a significant challenge in LC-MS analysis, where components of the sample matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. It is essential to evaluate and minimize matrix effects during method development. This can be achieved through effective sample cleanup, optimization of chromatographic conditions to separate the analyte from interfering matrix components, and the use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte.

Impurity Profiling and Related Compound Identification

Impurity profiling is a critical aspect of pharmaceutical analysis and chemical research, as impurities can affect the safety and efficacy of a substance. The identification and quantification of impurities in 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- are essential for quality control.

HPLC is a powerful tool for separating and quantifying impurities. A well-developed HPLC method should be able to resolve the main compound from all potential process-related impurities and degradation products. The identification of these impurities often requires the use of mass spectrometry. High-resolution mass spectrometry (HRMS) can provide the accurate mass of an impurity, which aids in the determination of its elemental composition. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to study the fragmentation pattern of the impurity and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential impurities in 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- could arise from the starting materials, by-products of the synthesis, or degradation of the final compound. A thorough impurity profiling study would involve the synthesis and characterization of potential impurities to be used as reference standards.

Interactive Data Table: Common Analytical Techniques for Impurity Profiling

| Technique | Application |

| HPLC/UHPLC | Separation and quantification of impurities. |

| LC-MS/MS | Sensitive detection and structural information from fragmentation. |

| High-Resolution MS | Accurate mass measurement for elemental composition determination. |

| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. |

Broader Biochemical and Materials Research Applications of Pyrrolidinedione Derivatives

Utility as Biochemical Probes and Reagents in Laboratory Research

Derivatives of the pyrrolidinedione scaffold are frequently utilized in laboratory settings as biochemical probes and reagents to investigate biological processes. Their ability to interact with specific biological targets makes them valuable tools for elucidating enzyme mechanisms and cellular pathways.

Some naturally occurring pyrrolidine (B122466) dicarboxylate derivatives, known as kainoids, are used as pharmacological probes due to their excitatory and excitotoxic activity on the central nervous system. nih.gov For instance, kainic acid acts as a potent agonist for certain glutamate (B1630785) receptors, allowing researchers to study neurotransmission. nih.gov Domoic acid, another pyrrolidine analogue, is a potent activator of kainate receptors and is used to study its effects on the brain, such as seizures and memory impairment. nih.gov

The succinimide (B58015) ring, chemically identical to the 2,5-pyrrolidinedione structure, is a key component in cross-linking reagents used in biomaterials research. Reagents like N-hydroxy succinimide (NHS) are employed with carbodiimides to create stable amide bonds, for example, in the cross-linking of collagen and chondroitin (B13769445) sulfate (B86663) to enhance the mechanical integrity and degradation stability of tissue engineering scaffolds. nih.gov This chemical utility underscores the role of the succinimide scaffold as a fundamental reagent in creating biocompatible materials for laboratory investigation. nih.gov

Furthermore, the development of synthetic pyrrolidinedione derivatives has led to novel classes of antibiotics that target bacterial fatty acid biosynthesis. nih.gov These compounds, such as moiramide B and andrimid, serve as probes to study this essential bacterial pathway and as leads for new antibacterial agents. nih.gov Structure-activity relationship (SAR) studies on these molecules have revealed that while the fatty acid side chain can be varied, the pyrrolidinedione group is critical for efficient binding to the target enzyme, Acetyl-CoA Carboxylase. nih.gov

Applications in Peptidomimetics and Scaffold Design for Drug Discovery

The pyrrolidinedione scaffold is a privileged structure in medicinal chemistry, particularly in the fields of peptidomimetics and drug discovery. researchgate.netdntb.gov.uanih.gov Its rigid, five-membered ring allows for the precise spatial orientation of functional groups, mimicking the secondary structures of peptides and enabling interaction with biological targets that typically bind proteins. researchgate.netnih.gov

Peptidomimetics: Peptides are often poor drug candidates due to their rapid degradation by proteases. Peptidomimetics are non-peptide molecules that mimic the structure and function of peptides but have improved pharmacokinetic properties. The polypyrrolinone scaffold, a close relative of pyrrolidinedione, has been designed as a non-peptide peptidomimetic that can adopt extended β-strand/sheet-like conformations. nih.gov This mimicry is crucial for designing inhibitors of enzymes like proteases, which often bind their substrates in an extended β-strand conformation. nih.gov A series of novel aminopeptidase (B13392206) N inhibitors with a 2,5-pyrrolidinedione scaffold were synthesized, with some compounds showing potent inhibitory activity and better in vivo profiles than the natural product bestatin. nih.gov

Scaffold for Drug Discovery: The pyrrolidinedione ring is considered a versatile scaffold for developing novel biologically active compounds. researchgate.netdntb.gov.uanih.gov Its three-dimensional structure allows for a better exploration of the pharmacophore space compared to flat aromatic rings. researchgate.netnih.gov This structural feature is a strategic goal in the design of reagents for drug discovery programs. nih.gov A wide range of biological activities have been associated with pyrrolidinedione derivatives, including:

Anticonvulsant Activity: Hybrid derivatives of pyrrolidine-2,5-dione with a thiophene (B33073) ring have shown anticonvulsant and antinociceptive properties. nih.gov

Antibacterial Activity: Pyrrolidinedione natural products like moiramide B target bacterial fatty acid biosynthesis, representing a novel class of antibiotics. nih.gov

Enzyme Inhibition: Aryl-substituted pyrrolidinediones have been identified as a new scaffold for the development of inhibitors for MurA, an essential enzyme in bacterial cell wall biosynthesis. nih.gov These inhibitors were shown to be effective against both the wild-type enzyme and a fosfomycin-resistant mutant. nih.gov

The versatility of the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, makes it a cornerstone in the design of new therapeutic agents for a variety of diseases. researchgate.netdntb.gov.uanih.gov

| Application Area | Example Compound Class/Derivative | Biological Target/Function | Reference |

| Peptidomimetics | 2,5-Pyrrolidinedione Peptidomimetics | Aminopeptidase N Inhibition | nih.gov |

| Drug Discovery | Thiophene-Pyrrolidine-2,5-dione Hybrids | Anticonvulsant & Antinociceptive Activity | nih.gov |

| Drug Discovery | Moiramide B Analogues | Bacterial Acetyl-CoA Carboxylase Inhibition | nih.gov |

| Drug Discovery | Aryl-substituted Pyrrolidinediones | Bacterial MurA Enzyme Inhibition | nih.gov |

Investigations into the Natural Occurrence and Biosynthesis of Pyrrolidinedione Analogues

Pyrrolidine and its derivatives are widespread in nature, forming the structural core of many alkaloids and other bioactive compounds. wikipedia.org While the specific compound 2,5-Pyrrolidinedione, 1-(2-phenylethyl)- is primarily a synthetic entity, the underlying pyrrolidinedione ring is found in various natural products.

Natural Occurrence: The pyrrolidinedione scaffold is a structural component of several natural products with significant biological activity. researchgate.net

Moiramide B and Andrimid: These pseudopeptide natural products feature a pyrrolidinedione core and exhibit antibacterial activity by inhibiting bacterial fatty acid biosynthesis. nih.gov

Anisomycin: This antibiotic, produced by various Streptomyces species, contains a monohydroxypyrrolidine ring and acts as a protein synthesis inhibitor. nih.govnih.gov It is used as an antiparasitic, antimicrobial, and antineoplastic agent. nih.gov

Kainoids: Kainic acid and domoic acid are naturally occurring pyrrolidine derivatives found in marine algae. nih.gov They are potent neurotoxins that act on glutamate receptors in the central nervous system. nih.gov

Biosynthesis: The biosynthesis of the pyrrolidine ring system is a subject of ongoing research. The pathways can be quite diverse, reflecting the structural variety of the resulting natural products. For the protein synthesis inhibitor anisomycin, its biosynthetic origin was unclear for over 60 years. nih.gov Recent research identified the biosynthetic gene cluster (BGC) in Streptomyces hygrospinosus. nih.gov This research revealed a unique four-gene ensemble responsible for synthesizing the pyrrolidine system, involving an aminotransferase, a transketolase, a glycosyltransferase, and a bifunctional dehydrogenase. nih.gov This pathway is distinct from other known bacterial alkaloid pathways and provides a basis for discovering new pyrrolidine alkaloids through genome mining and for the biosynthetic engineering of new antibiotics. nih.gov A plausible general biosynthetic pathway for pyrrolidine alkaloids starts from ornithine, which is converted through several enzymatic steps, including decarboxylation and methylation, to form the precursor 1-methylpyrrolinium. researchgate.net

| Natural Product | Source Organism | Key Biological Activity | Reference |

| Moiramide B / Andrimid | Bacteria (e.g., Pseudomonas) | Antibacterial (Fatty Acid Synthesis Inhibition) | nih.gov |

| Anisomycin | Streptomyces species | Protein Synthesis Inhibition, Antimicrobial | nih.govnih.gov |

| Kainic Acid | Red Alga (Digenea simplex) | Neuroexcitatory | nih.gov |

| Domoic Acid | Diatom (Pseudo-nitzschia australis) | Neurotoxin | nih.gov |

Potential in Polymer Chemistry and Biomaterials Research (Derived from Succinimide Scaffolds)

The succinimide scaffold, which is the parent structure of 2,5-pyrrolidinedione, is a valuable component in the fields of polymer chemistry and biomaterials. Its chemical reactivity and structural properties are leveraged to create functional materials for biomedical applications.